(2-Benzothiazolylthio)acetic acid (3-phenyl-2-propenylidene)hydrazide
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Overview
Description
(2-Benzothiazolylthio)acetic acid (3-phenyl-2-propenylidene)hydrazide is a complex organic compound with the molecular formula C18H15N3OS2 and a molecular weight of 353.48 g/mol . This compound features a benzothiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzothiazolylthio)acetic acid (3-phenyl-2-propenylidene)hydrazide typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form (2-benzothiazolylthio)acetic acid. This intermediate is then reacted with (3-phenyl-2-propenylidene)hydrazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Benzothiazolylthio)acetic acid (3-phenyl-2-propenylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .
Scientific Research Applications
(2-Benzothiazolylthio)acetic acid (3-phenyl-2-propenylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Benzothiazolylthio)acetic acid (3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, disrupting their normal function. This compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Investigated for its anticancer activity
Uniqueness
(2-Benzothiazolylthio)acetic acid (3-phenyl-2-propenylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
94768-94-2 |
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Molecular Formula |
C18H15N3OS2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H15N3OS2/c22-17(21-19-12-6-9-14-7-2-1-3-8-14)13-23-18-20-15-10-4-5-11-16(15)24-18/h1-12H,13H2,(H,21,22)/b9-6+,19-12+ |
InChI Key |
IFKYKGJHXRRTER-YKIVCEQRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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